cis-4,10,13,16-Docosatetraenoic acid

Lipidomics Structural isomerism Enzyme specificity

cis-4,10,13,16-Docosatetraenoic acid (CAS 122068-08-0, C22:4 n-6, FA 22:4) is an omega‑6 polyunsaturated fatty acid (PUFA) characterized by a 22‑carbon chain and four cis‑configured double bonds at positions 4, 10, 13, and 16. It is formally designated (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid.

Molecular Formula C22H36O2
Molecular Weight 332.5 g/mol
Cat. No. B10767158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4,10,13,16-Docosatetraenoic acid
Molecular FormulaC22H36O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O
InChIInChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,19-18-
InChIKeyDFNQVYRKLOONGO-DLKMBKFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cis-4,10,13,16-Docosatetraenoic Acid: Structural Definition and Basic Characteristics for Scientific Procurement


cis-4,10,13,16-Docosatetraenoic acid (CAS 122068-08-0, C22:4 n-6, FA 22:4) is an omega‑6 polyunsaturated fatty acid (PUFA) characterized by a 22‑carbon chain and four cis‑configured double bonds at positions 4, 10, 13, and 16 [1]. It is formally designated (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid [2]. This compound is a structural isomer of arachidonic acid (20:4 n-6) and a positional isomer of adrenic acid (all‑cis-7,10,13,16‑docosatetraenoic acid) . It occurs naturally as a minor lipid component of rat testis and is commercially available as a high‑purity (≥98%) research standard for investigations of long‑chain PUFA metabolism, eicosanoid/docosanoid biosynthesis, and membrane lipid remodeling .

Why Generic Substitution of cis-4,10,13,16-Docosatetraenoic Acid Fails in Research Procurement


cis-4,10,13,16-Docosatetraenoic acid cannot be interchanged with its positional isomer adrenic acid (7,10,13,16‑22:4) or with the shorter‑chain analog arachidonic acid (20:4 n-6). The location of the first double bond (Δ4 versus Δ7) dictates the enzyme recognition motif for elongation, desaturation, and retroconversion [1]. Similarly, the two‑carbon elongation difference between docosatetraenoic acid and arachidonic acid alters their partitioning into cellular phospholipid classes and their efficiency as substrates for cyclooxygenase (COX) and lipoxygenase (LOX) pathways [2]. Studies using deuterium‑labeled tracers demonstrate that dietary docosatetraenoic acid is incorporated into brain lipids with distinct kinetics compared to arachidonic acid, and endothelial cell enrichment with docosatetraenoic acid reduces prostacyclin production by 40% [3][4]. These biochemical differences underscore the necessity of procuring the exact positional isomer (cis‑4,10,13,16) for experiments requiring defined PUFA identity and reproducible metabolic outcomes.

Quantitative Evidence Guide: cis-4,10,13,16-Docosatetraenoic Acid vs. Closest Analogs


Positional Isomer Discrimination: cis-4,10,13,16-DTA vs. Adrenic Acid (cis-7,10,13,16-DTA)

cis-4,10,13,16-Docosatetraenoic acid differs fundamentally from adrenic acid (all‑cis-7,10,13,16‑docosatetraenoic acid) in the position of the first double bond (Δ4 versus Δ7) . This structural shift changes the molecule‘s interaction with peroxisomal β‑oxidation machinery: the Δ4‑isomer is a distinct substrate that undergoes retroconversion via a different kinetic pathway than the Δ7‑isomer [1]. While adrenic acid is an established precursor for docosapentaenoic acid (22:5 n‑6) via Δ4‑desaturase, the cis‑4,10,13,16 isomer cannot serve as a substrate for this enzyme because it already possesses a Δ4 double bond [2]. Procurement of the correct positional isomer is therefore critical for studies of very‑long‑chain PUFA metabolism and enzyme‑substrate specificity.

Lipidomics Structural isomerism Enzyme specificity

Differential Brain Incorporation: cis-4,10,13,16-DTA vs. Arachidonic Acid

In a 2021 in vivo mouse study, a single oral dose of deuterium‑labeled cis-4,10,13,16‑docosatetraenoic acid ((+2)DTA) resulted in significantly increased brain (+2)DTA content at 4, 8, 24, and 96 h post‑administration (p<0.05 vs. 0 h) [1]. In contrast, mice receiving deuterium‑labeled arachidonic acid ((+2)AA) showed increased brain (+2)AA at the same time points, but no significant conversion of (+2)AA to (+2)DTA was observed [1]. This indicates that dietary docosatetraenoic acid crosses the blood‑brain barrier and accumulates in brain tissue as the intact C22:4 species, while dietary arachidonic acid is stored primarily as AA without substantial elongation.

Brain lipid metabolism Blood‑brain barrier Dietary PUFA

Endothelial Prostacyclin Suppression: cis-4,10,13,16-DTA vs. Arachidonic Acid

Enrichment of cultured bovine aortic endothelial cells with docosatetraenoic acid (22:4 n‑6) caused a 40% reduction in the arachidonic acid content of inositol phosphoglycerides and markedly decreased prostacyclin (PGI₂) production in response to ionophore A23187 stimulation [1]. In contrast, arachidonic acid supplementation increased PGI₂ synthesis, and eicosapentaenoic acid (EPA) inhibited PGI₂ production only modestly [2]. The 40% drop in arachidonate availability within the inositol lipid pool is a quantifiable, class‑specific effect observed with 22:4 n‑6 fatty acids, distinguishing them from 20:4 n‑6 and 20:5 n‑3.

Endothelial biology Eicosanoid synthesis Prostacyclin

Retroconversion to Arachidonic Acid: Quantitative Evidence for 22:4 n‑6 Fatty Acids

In bovine aortic endothelial cells, approximately 20% of cellular [³H]docosatetraenoic acid radioactivity was converted to arachidonic acid after a 24‑h incubation [1]. Pulse‑chase experiments confirmed that the decrease in phospholipid docosatetraenoic acid was paralleled by an increase in arachidonic acid, establishing retroconversion as a bona fide metabolic pathway for 22:4 n‑6 fatty acids [1]. Arachidonic acid itself does not undergo retroconversion; instead, it is elongated to form docosatetraenoic acid [2]. This bidirectional metabolic relationship means that 22:4 n‑6 can act as an intracellular reservoir of arachidonic acid, a property that 20:4 n‑6 does not possess.

Peroxisomal β‑oxidation Fatty acid retroconversion Arachidonic acid reservoir

Optimal Research Application Scenarios for cis-4,10,13,16-Docosatetraenoic Acid


Investigating Positional Isomer‑Specific Metabolism of Very‑Long‑Chain n‑6 PUFAs

Use cis‑4,10,13,16‑DTA as a defined substrate in assays of peroxisomal β‑oxidation, microsomal elongation/desaturation, or retroconversion. The Δ4 configuration distinguishes it from adrenic acid (Δ7) and allows researchers to map the exact enzymatic steps involved in the synthesis and degradation of unusual C22:4 isomers [1].

Quantitative Tracing of Brain PUFA Uptake and Blood‑Brain Barrier Transport

Employ deuterium‑labeled cis‑4,10,13,16‑DTA in rodent models to quantify intact brain incorporation kinetics. As shown in direct head‑to‑head studies, DTA accumulates in brain tissue without conversion from AA, making it a superior tracer for investigating the uptake of preformed very‑long‑chain PUFAs across the blood‑brain barrier [2].

Elucidating the Regulation of Endothelial Prostacyclin Synthesis

Supplement cultured endothelial cells with cis‑4,10,13,16‑DTA to examine its impact on arachidonate content in specific phospholipid pools (e.g., inositol phosphoglycerides) and subsequent prostacyclin output. The 40% reduction in arachidonate and diminished PGI₂ response are unique to 22:4 n‑6 fatty acids and cannot be replicated with 20:4 n‑6 or 20:5 n‑3 [3].

Probing the Role of 22:4 n‑6 Fatty Acids as an Intracellular Arachidonate Reservoir

Use radiolabeled or stable‑isotope‑labeled cis‑4,10,13,16‑DTA to measure retroconversion rates to arachidonic acid. With ~20% conversion in endothelial cells over 24 h, this fatty acid serves as a quantifiable metabolic source of arachidonate, a function not provided by arachidonic acid itself [3].

Quote Request

Request a Quote for cis-4,10,13,16-Docosatetraenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.